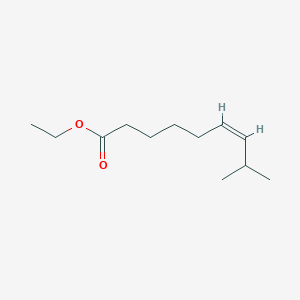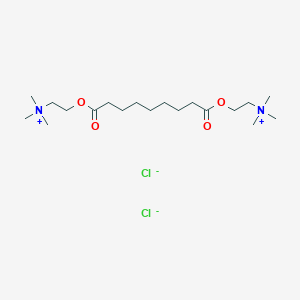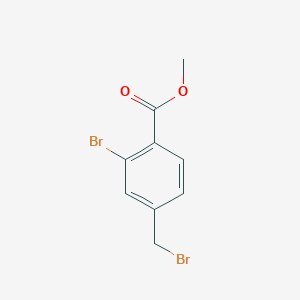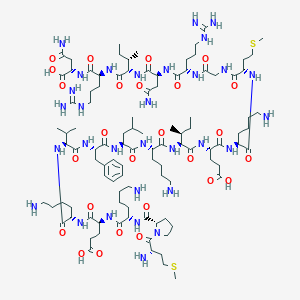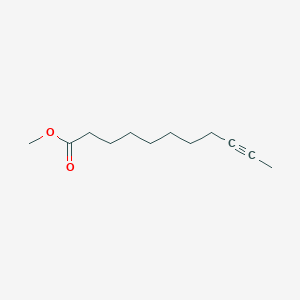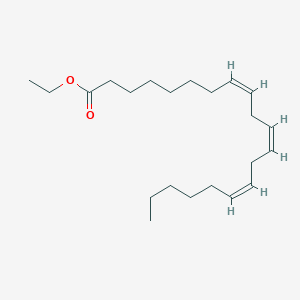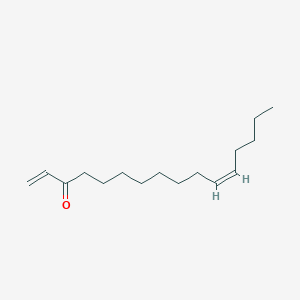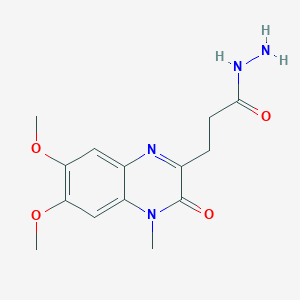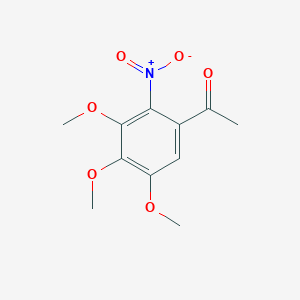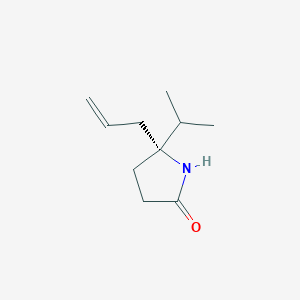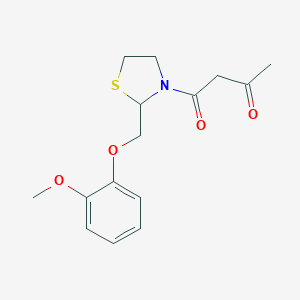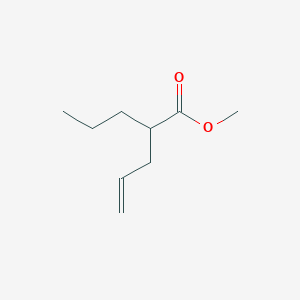
2-Propyl-4-pentenoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .
化学反应分析
Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学研究应用
2-Propyl-4-pentenoic Acid Methyl Ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .
相似化合物的比较
2-Propyl-4-pentenoic Acid: The parent compound, which is a metabolite of valproic acid.
Methyl 4-pentenoate: Another ester with similar structural features.
2-Pentenoic Acid, 4-methyl-, Methyl Ester: A structurally related compound with different substituents.
Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .
属性
IUPAC Name |
methyl 2-propylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCGENVCAREOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
